molecular formula C18H20O2 B11756675 Heudelotine

Heudelotine

Cat. No.: B11756675
M. Wt: 268.3 g/mol
InChI Key: CGDLYSDMNSOBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Heudelotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Heudelotine has been studied extensively for its antiproliferative activities against various cancer cell lines . It has shown promising results in inhibiting the growth of human pancreatic adenocarcinoma and Burkitt’s lymphoma cells . Additionally, this compound’s unique structure makes it a valuable compound for research in medicinal chemistry and drug development.

In the field of biology, this compound is used to study cell viability and proliferation. Its ability to inhibit cancer cell growth makes it a potential candidate for developing new anticancer therapies. In industry, this compound can be used as a reference compound for quality control and standardization of natural product extracts.

Comparison with Similar Compounds

  • Combretastatin A-1
  • Combretastatin B-1
  • Heudelotol A
  • Heudelotol B

Heudelotine’s uniqueness lies in its specific activity against certain types of cancer cells, making it a valuable compound for targeted cancer therapy research.

Properties

IUPAC Name

14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLYSDMNSOBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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